![molecular formula C19H15FN2O4 B3832485 1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832485.png)
1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EF-24, is a synthetic compound that has been of significant interest to the scientific community in recent years. EF-24 is a curcumin analog, which means that it is a molecule that is structurally similar to curcumin, a naturally occurring compound found in turmeric. EF-24 has been shown to have a wide range of potential applications in scientific research, particularly in the areas of cancer treatment and prevention.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to involve several pathways. 1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of several enzymes and proteins that are involved in cancer cell growth and survival, including NF-κB, STAT3, and Akt. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, two processes that are thought to contribute to the development and progression of cancer. 1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes and other metabolic disorders.
Advantages and Limitations for Lab Experiments
1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for use in research. It has also been shown to have low toxicity, making it a safe compound to use in cell and animal studies. However, one limitation of 1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is that it has poor water solubility, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new formulations of 1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione that can improve its water solubility and bioavailability. Another area of interest is the identification of new targets for 1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, which could expand its potential applications beyond cancer treatment and prevention. Additionally, more studies are needed to fully understand the mechanism of action of 1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and to determine its safety and efficacy in human clinical trials.
In conclusion, 1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound that has the potential to be used in a wide range of scientific research applications. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for use in cancer therapy, and its low toxicity and stability make it a safe and readily available compound for use in lab experiments. While there are still many questions to be answered about 1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, its potential applications and future directions for research make it an exciting area of study for the scientific community.
Scientific Research Applications
1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in cancer treatment and prevention. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for use in cancer therapy. 1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
properties
IUPAC Name |
(5E)-1-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-2-26-15-9-7-14(8-10-15)22-18(24)16(17(23)21-19(22)25)11-12-3-5-13(20)6-4-12/h3-11H,2H2,1H3,(H,21,23,25)/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXZPOSFQVNJJJ-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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